molecular formula C₁₉H₂₉NO₃ B107142 (2S,3S,11bR)-Dihydrotetrabenazine CAS No. 862377-27-3

(2S,3S,11bR)-Dihydrotetrabenazine

Cat. No. B107142
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-UAGQMJEPSA-N
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Description

(2S,3S,11bR)-Dihydrotetrabenazine is an enantiomer of dihydrotetrabenazine (DTBZ), a metabolite of the amine-depleting drug tetrabenazine. This specific enantiomer is identified as the biologically active isomer resulting from the metabolic reduction of tetrabenazine. The importance of this compound lies in its potential for in vitro and in vivo studies of the vesicular monoamine transporter, which is significant for understanding and treating neurological disorders .

Synthesis Analysis

The synthesis of dihydrotetrabenazine involves the reduction of tetrabenazine using sodium borohydride in an ethanol solution. The process yields a mixture of enantiomers, including the (2R,3R,11bR) and (2S,3S,11bS) forms. The separation of these enantiomers can be achieved through chiral column liquid chromatography, allowing researchers to isolate the biologically active (2S,3S,11bR)-Dihydrotetrabenazine isomer for further study .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the absolute configuration of the related compound, (−)-α-9-O-desmethyldihydrotetrabenazine, which was found to be the 2S, 3S, 11bS isomer. By extension, this analysis confirms that the (+)-α-dihydrotetrabenazine, which is the active metabolite, possesses the 2R, 3R, 11bR absolute configuration. The crystallographic parameters of DTBZ indicate a monoclinic space group with specific dimensions and angles that define its molecular structure .

Chemical Reactions Analysis

The active enantiomer of dihydrotetrabenazine, (2S,3S,11bR)-Dihydrotetrabenazine, is the product of a stereospecific metabolic reduction. The understanding of its chemical reactions is crucial for the synthesis of radiolabeled versions of the compound, which are essential for tracing and studying the vesicular monoamine transporter in biological systems. The specificity of the chemical reactions involved ensures that the active isomer can be studied without interference from its inactive counterpart .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrotetrabenazine are characterized by its crystallographic parameters, which include a monoclinic crystal system with a specific volume and density. These properties are important for the identification and quality control of the synthesized compound. The ability to produce crystals suitable for X-ray analysis is a testament to the purity and stability of the synthesized enantiomers .

Scientific Research Applications

Synthetic Approaches and Biological Activities of Guanidinobenzazoles

  • Benzazoles and derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, display a range of biological activities. The synthetic chemists' interest in developing new procedures to access these compounds hints at a broad spectrum of potential therapeutic applications, such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. This review article covers chemical aspects and synthetic approaches to guanidinobenzazoles, indicating their relevance in medicinal chemistry and potential as therapeutic agents (Rosales-Hernández et al., 2022).

CO2 Capture and Conversion via Nitrogen-doped Porous Polymers

  • The development of nitrogen-rich porous adsorbent materials for CO2 capture showcases an innovative application in addressing environmental concerns. Covalent triazine frameworks (CTFs) are highlighted for their exceptional properties and potential in sustainable and cost-effective CO2 sequestration, indicating the importance of chemical research in environmental science (Mukhtar et al., 2020).

Heterocyclic Compounds with Triazine Scaffold

  • The review on heterocyclic compounds bearing a triazine scaffold elaborates on the synthetic derivatives of triazine and their broad spectrum of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-inflammatory properties. This emphasizes triazine's significance in drug development and its potential as a core moiety for future pharmaceuticals (Verma et al., 2019).

Advanced Carbon Materials from Polybenzoxazines

  • The article on advanced carbon materials derived from polybenzoxazines reviews the properties and applications of carbonaceous materials obtained from polybenzoxazines, including their use in electrodes, batteries, gas adsorbents, and catalysts. The versatility and thermal stability of benzoxazines highlight the intersection of material science and chemical engineering in creating novel materials for a wide range of applications (Shaer et al., 2021).

properties

IUPAC Name

(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UAGQMJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,11bR)-Dihydrotetrabenazine

CAS RN

862377-27-3, 171598-74-6
Record name RUS-350
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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